molecular formula C16H15NO5S B14873972 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B14873972
M. Wt: 333.4 g/mol
InChI Key: YVXQPWWRJPDLNH-UHFFFAOYSA-N
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Description

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale application of the above-mentioned synthetic routes with optimization for yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which is a mechanism utilized in certain anesthetics . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl thiophene-2-carboxylate is unique due to its specific structure, which combines the thiophene ring with an ethoxycarbonyl phenyl group and an oxoethyl group. This unique structure may confer specific pharmacological or material properties that differentiate it from other thiophene derivatives .

Properties

Molecular Formula

C16H15NO5S

Molecular Weight

333.4 g/mol

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C16H15NO5S/c1-2-21-15(19)11-5-7-12(8-6-11)17-14(18)10-22-16(20)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,18)

InChI Key

YVXQPWWRJPDLNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CS2

Origin of Product

United States

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